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molecular formula C15H12ClNO4 B8706520 2-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 190898-64-7

2-(4-Chlorophenyl)-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No. B8706520
M. Wt: 305.71 g/mol
InChI Key: FHMVVEJYBMMVDJ-UHFFFAOYSA-N
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Patent
US06358961B1

Procedure details

A mixture of (4-chlorophenyl)(4-nitrophenyl)methanone (0.0382 mol), 1,2-ethanediol (0.0764 mol) and 4-methylbenzenesulfonic acid monohydrate 96% (0.19 mol) in methylbenzene (150 ml) was stirred and refluxed in a Dean Stark apparatus for 24 hours. The mixture was washed with K2CO3 (10%) and then with water. The organic layer was dried, filtered off and evaporated. The product was used without further purification, yielding 11.42 g (98%) of 2-(4-chlorophenyl)-2-(4nitro-phenyl)-1,3-dioxolane (interm. 1).
Quantity
0.0382 mol
Type
reactant
Reaction Step One
Quantity
0.0764 mol
Type
reactant
Reaction Step One
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.[CH2:19](O)[CH2:20][OH:21].O.CC1C=CC(S(O)(=O)=O)=CC=1>CC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:10]3[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=3)[O:21][CH2:20][CH2:19][O:9]2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.0382 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.0764 mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.19 mol
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in a Dean Stark apparatus for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The mixture was washed with K2CO3 (10%)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.42 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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